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Cat. No.: B2794753

For researchers, scientists, and drug development professionals, this guide provides an
objective in vitro comparison of two prominent Janus kinase (JAK) inhibitors: GS-829845, the
active metabolite of filgotinib, and tofacitinib. This analysis is supported by experimental data
on their inhibitory activities and detailed methodologies for key assays.

Introduction to GS-829845 and Tofacitinib

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine
Kinase 2 (TYKZ2), are critical components of intracellular signaling pathways that regulate
immune response and inflammation. Dysregulation of these pathways is implicated in a variety
of autoimmune diseases. Consequently, JAK inhibitors have emerged as a significant class of
therapeutic agents.

GS-829845 is the major and active metabolite of filgotinib, a preferential JAK1 inhibitor.[1][2][3]
[4][5] Following administration of filgotinib, GS-829845 is formed and is characterized by a
longer half-life than its parent compound, contributing significantly to the overall therapeutic
effect. It maintains a preferential inhibition profile for JAK1.

Tofacitinib is an established JAK inhibitor used in the treatment of several inflammatory
conditions, including rheumatoid arthritis. It primarily inhibits JAK1 and JAK3, with a lesser
effect on JAK2. By modulating the signaling of various cytokines, tofacitinib effectively reduces
the inflammatory response.
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Quantitative Comparison of In Vitro Inhibitory
Activity

The following tables summarize the in vitro inhibitory potency of GS-829845 and tofacitinib
against the JAK isoforms in both enzymatic and cellular assays.

Table 1: Enzymatic Inhibition (1IC50, nM)

Data
Compound JAK1 JAK2 JAK3 TYK2

Source(s)

(Estimated as
GS-829845 o

) ~100 ~280 ~8100 ~1160 10x Filgotinib

(estimated)

IC50)

Tofacitinib 1.7-37 18-41 0.75-1.6 16 - 34

Note: The IC50 values for GS-829845 are estimated based on data for its parent compound,
filgotinib, with multiple sources stating that GS-829845 is approximately 10-fold less potent.

Table 2: Cellular Inhibition in Human Whole Blood (IC50,
nM) - Inhibition of Cytokine-Induced STAT

Phosphorylation

Cytokine Stimulus

(Signaling GS-829845 Tofacitinib Data Source(s)
Pathway)

IL-6 (JAK1/JAK2) 1300 88

IFN-a (JAKL/TYK?2) 1100 110

IL-15 (JAK1/JAKS3) 1600 42

GM-CSF (JAK2/JAK2)  >10000 4379

IFN-y (JAK1/JAK2) 1200 100

IL-4 (JAK1/JAK3) 2000 61

IL-2 (JAK1/JAK3) 1900 49
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Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams
have been generated.
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Caption: The JAK-STAT signaling pathway and points of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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